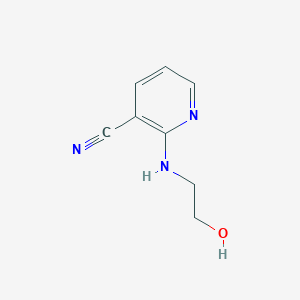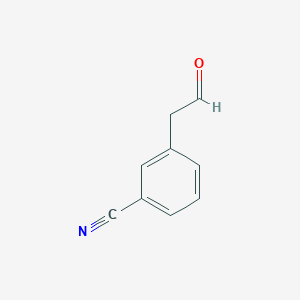
N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound can be achieved through the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The reaction involves heating the hydrazine with hydrazine hydrate in the presence of a strong base, usually at elevated temperatures in high boiling point solvents .Molecular Structure Analysis
The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Wolff–Kishner reduction, which is a reaction for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da . It also has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide derivatives have been studied for their potential anticancer activity. For instance, certain derivatives showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Antimicrobial and Hemolytic Activity
- Some derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species and exhibited varying degrees of cytotoxicity (Gul et al., 2017).
Anticonvulsant and Antidepressant Activity
- Research has also explored the anticonvulsant and antidepressant activities of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Certain compounds in this category have shown promise in reducing immobility times in behavioral despair tests in mice, indicating potential antidepressant effects (Xie et al., 2013).
Synthesis and Structural Analysis
- The synthesis and structural elucidation of various derivatives have been a focus of study. For example, the synthesis of cyclic analogs and their structural characterization have provided insights into their chemical properties and potential applications (Lap & Williams, 1976).
Other Pharmacological Activities
- Derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies have led to the identification of compounds with significant biological activities in comparison to standard drugs (Rajveer et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPOZCKGQSEONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591829 |
Source


|
| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
CAS RN |
429682-68-8 |
Source


|
| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

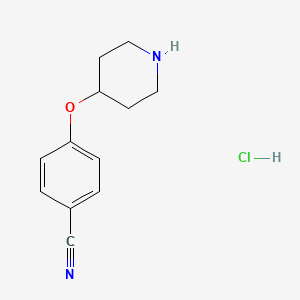

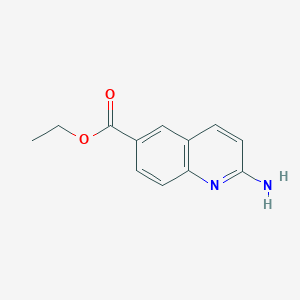



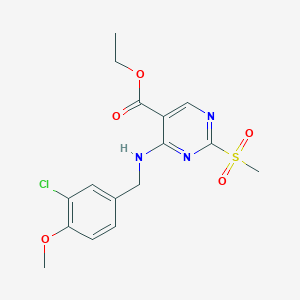
![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

